ATP-Dinatriumsalz

Übersicht

Beschreibung

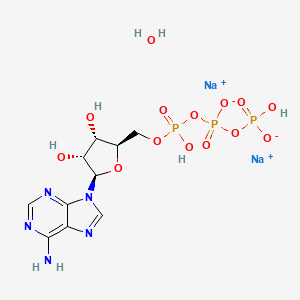

Adenosin-5’-triphosphat-Dinatriumsalz ist ein Nukleotid, das eine entscheidende Rolle beim zellulären Energietransfer spielt. Es wird oft als die „Energiewährung“ der Zelle bezeichnet, da es chemische Energie innerhalb von Zellen speichert und transportiert. Diese Verbindung ist an verschiedenen biologischen Prozessen beteiligt, darunter Muskelkontraktion, Nervenimpulsfortleitung und chemische Synthese .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Adenosin-5’-triphosphat-Dinatriumsalz kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die enzymatische Phosphorylierung von Adenosindiphosphat unter Verwendung von Adenosintriphosphatsynthetase. Dieser Prozess erfordert typischerweise spezifische Bedingungen, wie z. B. einen pH-Wert von etwa 7,0 und das Vorhandensein von Magnesiumionen .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Adenosin-5’-triphosphat-Dinatriumsalz oft mithilfe von mikrobieller Fermentation hergestellt. Mikroorganismen wie Escherichia coli werden gentechnisch so verändert, dass sie Adenosintriphosphat überproduzieren, das dann extrahiert und gereinigt wird .

Chemische Reaktionsanalyse

Reaktionstypen

Adenosin-5’-triphosphat-Dinatriumsalz durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse, Phosphorylierung und Oxidations-Reduktionsreaktionen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Diese Reaktion findet in Gegenwart von Wasser statt und zerlegt Adenosin-5’-triphosphat in Adenosindiphosphat und anorganisches Phosphat.

Phosphorylierung: Diese Reaktion beinhaltet die Addition einer Phosphatgruppe an Adenosin-5’-triphosphat, die oft durch Kinasen katalysiert wird.

Oxidations-Reduktion: Adenosin-5’-triphosphat kann an Redoxreaktionen teilnehmen, insbesondere in der Elektronentransportkette innerhalb der Mitochondrien.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Adenosindiphosphat, Adenosinmonophosphat und anorganisches Phosphat .

Wissenschaftliche Forschungsanwendungen

Adenosin-5’-triphosphat-Dinatriumsalz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Substrat in verschiedenen enzymatischen Reaktionen und als Standard in der Hochleistungsflüssigkeitschromatographie verwendet.

Biologie: Es ist essentiell für die Untersuchung des Zellstoffwechsels, des Energietransfers und der Signaltransduktion.

Medizin: Es wird in diagnostischen Tests zur Messung des zellulären Energieniveaus und in Behandlungen für Erkrankungen wie Herzinsuffizienz und Muskelermüdung verwendet.

Industrie: Es wird bei der Entwicklung von Biosensoren und in der Lebensmittelindustrie zur Überwachung der mikrobiellen Kontamination eingesetzt

Wirkmechanismus

Adenosin-5’-triphosphat-Dinatriumsalz speichert und transportiert chemische Energie innerhalb von Zellen. Es wird hauptsächlich in den Mitochondrien durch oxidative Phosphorylierung produziert, die durch Adenosintriphosphatsynthetase katalysiert wird. Die in Adenosin-5’-triphosphat gespeicherte Energie wird durch Hydrolyse freigesetzt, wodurch sie in Adenosindiphosphat und anorganisches Phosphat umgewandelt wird. Diese Energie wird dann verwendet, um verschiedene zelluläre Prozesse anzutreiben, darunter Muskelkontraktion und aktiver Transport .

Wirkmechanismus

Target of Action

Adenosine 5’-triphosphate (ATP) disodium salt, also known as ATP disodium salt hydrate, is a central component of energy storage and metabolism in living organisms . It primarily targets various cellular processes, including respiration, biosynthetic reactions, active transport, and motility . ATP is also a substrate of many kinases involved in cell signaling and adenylate cyclase, which produces the secondary messenger cyclic adenosine monophosphate (cAMP) . Furthermore, ATP can act as an extracellular signaling molecule through interactions with specific purinergic receptors to mediate a variety of processes, including neurotransmission, inflammation, apoptosis, and bone remodeling .

Mode of Action

ATP is known as the “molecular currency” of intracellular energy transfer . It is able to store and transport chemical energy within cells . ATP also plays an important role in the synthesis of nucleic acids . ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase .

Biochemical Pathways

ATP is involved in numerous biochemical pathways. It is synthesized in mitochondria by oxidative phosphorylation . ATP is also used in many cellular processes, including respiration, biosynthetic reactions, active transport, and motility . ATP is a substrate of many kinases involved in cell signaling and adenylate cyclase, which produces the secondary messenger cyclic adenosine monophosphate (cAMP) .

Pharmacokinetics

The pharmacokinetics of ATP disodium salt are complex due to its ubiquitous presence and central role in cellular metabolism. The efficiency of ATP extraction from tissues and cells is a major determinant of the accuracy of assays used to measure ATP levels . ATP cannot be stored, hence its consumption must closely follow its synthesis .

Result of Action

The action of ATP disodium salt results in the provision of metabolic energy to drive metabolic pumps . It serves as a coenzyme in a wide array of enzymatic reactions . Depletion of ATP is a sensitive marker of impaired cellular function and viability .

Action Environment

The action of ATP disodium salt is influenced by various environmental factors. For instance, the efficiency of ATP extraction can be affected by the protein concentration of the tissue from which it is being extracted . Additionally, ATP disodium salt is sensitive to temperature and should be stored at -20°C .

Biochemische Analyse

Biochemical Properties

ATP disodium salt plays a pivotal role in biochemical reactions by acting as an energy donor. It interacts with various enzymes, proteins, and other biomolecules. For instance, ATP disodium salt is a substrate for kinases, which phosphorylate other molecules, and adenylate cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP), a secondary messenger in signal transduction pathways . Additionally, ATP disodium salt provides the necessary energy for metabolic pumps and serves as a coenzyme in numerous enzymatic reactions .

Cellular Effects

ATP disodium salt significantly influences cellular processes. It is involved in cell signaling pathways, gene expression, and cellular metabolism. For example, ATP disodium salt is crucial for muscle contraction, nerve impulse propagation, and biosynthetic reactions . It also affects cell viability, proliferation, and death by regulating energy availability and signal transduction .

Molecular Mechanism

At the molecular level, ATP disodium salt stores and transports chemical energy within cells. It binds to various biomolecules, facilitating enzyme activation or inhibition. For instance, ATP disodium salt is hydrolyzed by ATP synthase during oxidative phosphorylation to produce energy . It also plays a role in the synthesis of nucleic acids and acts as a neurotransmitter .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ATP disodium salt can change over time. Its stability and degradation are crucial factors. ATP disodium salt solutions are mildly acidic and can degrade over time if not stored properly . Long-term studies have shown that ATP disodium salt can influence cellular functions such as energy metabolism and signal transduction over extended periods .

Dosage Effects in Animal Models

The effects of ATP disodium salt vary with different dosages in animal models. Studies have shown that higher doses can lead to increased blood flow and enhanced muscle performance . Excessive doses may result in toxic or adverse effects, such as impaired cellular function and metabolic imbalances .

Metabolic Pathways

ATP disodium salt is involved in several metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation . It interacts with enzymes like ATP synthase and serves as a coenzyme in various biochemical reactions. ATP disodium salt also affects metabolic flux and metabolite levels, playing a central role in energy metabolism .

Transport and Distribution

Within cells and tissues, ATP disodium salt is transported and distributed through specific transporters and binding proteins. It is primarily localized in the mitochondria, where it is synthesized and utilized for energy production . ATP disodium salt can also be found in the cytoplasm, where it participates in various cellular processes .

Subcellular Localization

ATP disodium salt is predominantly localized in the mitochondria, the powerhouse of the cell . It is also present in the cytoplasm and other organelles, where it plays a role in energy transfer and signal transduction. The subcellular localization of ATP disodium salt is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Adenosine 5’-triphosphate disodium salt can be synthesized through several methods. One common approach involves the enzymatic phosphorylation of adenosine diphosphate using adenosine triphosphate synthase. This process typically requires specific conditions, such as a pH of around 7.0 and the presence of magnesium ions .

Industrial Production Methods

In industrial settings, adenosine 5’-triphosphate disodium salt is often produced using microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce adenosine triphosphate, which is then extracted and purified .

Analyse Chemischer Reaktionen

Types of Reactions

Adenosine 5’-triphosphate disodium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation-reduction reactions.

Common Reagents and Conditions

Hydrolysis: This reaction occurs in the presence of water, breaking down adenosine 5’-triphosphate into adenosine diphosphate and inorganic phosphate.

Phosphorylation: This reaction involves the addition of a phosphate group to adenosine 5’-triphosphate, often catalyzed by kinases.

Oxidation-Reduction: Adenosine 5’-triphosphate can participate in redox reactions, particularly in the electron transport chain within mitochondria.

Major Products

The major products formed from these reactions include adenosine diphosphate, adenosine monophosphate, and inorganic phosphate .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Adenosindiphosphat: Ein Nukleotid, das ein Produkt der Adenosin-5’-triphosphat-Hydrolyse ist und weiter zu Adenosinmonophosphat hydrolysiert werden kann.

Adenosinmonophosphat: Ein Nukleotid, das ein Produkt der Adenosindiphosphat-Hydrolyse ist und an verschiedenen Stoffwechselwegen beteiligt ist.

Nikotinamid-Adenin-Dinukleotid: Ein Coenzym, das an Redoxreaktionen und Energieproduktion beteiligt ist.

Einzigartigkeit

Adenosin-5’-triphosphat-Dinatriumsalz ist aufgrund seiner zentralen Rolle im Energietransfer innerhalb von Zellen einzigartig. Im Gegensatz zu anderen Nukleotiden hat es drei Phosphatgruppen, die eine erhebliche Menge an Energie speichern, die leicht freigesetzt werden kann, um zelluläre Prozesse zu befeuern .

Eigenschaften

CAS-Nummer |

34369-07-8 |

|---|---|

Molekularformel |

C10H16N5Na2O14P3 |

Molekulargewicht |

569.16 g/mol |

IUPAC-Name |

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;hydrate |

InChI |

InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1 |

InChI-Schlüssel |

NTBQNWBHIXNPRU-MSQVLRTGSA-L |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+] |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1340456.png)

![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)

![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)